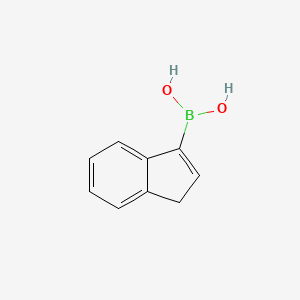

(1H-inden-3-yl)boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1H-inden-3-yl)boronic acid is an organoboron compound featuring an indene moiety attached to a boronic acid group. This compound is of significant interest in organic chemistry due to its utility in various synthetic transformations, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction. The presence of the boronic acid group allows for versatile reactivity, making it a valuable building block in the synthesis of complex organic molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (1H-inden-3-yl)boronic acid typically involves the borylation of indene derivatives. One common method is the direct borylation of indene using diborane or boron trihalides under catalytic conditions. Another approach involves the lithiation of indene followed by reaction with trialkyl borates.

Industrial Production Methods: Industrial production of this compound often employs scalable methods such as the palladium-catalyzed borylation of indene using bis(pinacolato)diboron. This method is favored due to its high yield and operational simplicity.

Analyse Des Réactions Chimiques

Types of Reactions: (1H-inden-3-yl)boronic acid undergoes various chemical reactions, including:

Oxidation: Conversion to the corresponding alcohol or ketone.

Reduction: Formation of the corresponding borane.

Substitution: Participation in cross-coupling reactions, such as the Suzuki-Miyaura reaction.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran.

Major Products:

Oxidation: Indenol or indanone derivatives.

Reduction: Indenylborane.

Substitution: Various biaryl compounds.

Applications De Recherche Scientifique

Chemical Synthesis

Cross-Coupling Reactions

One of the primary applications of (1H-inden-3-yl)boronic acid is in cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction allows for the formation of carbon-carbon bonds, which is essential in synthesizing complex organic molecules. The boronic acid moiety readily participates in these reactions, making it a valuable building block for creating diverse molecular scaffolds.

| Reaction Type | Key Features | Common Conditions |

|---|---|---|

| Suzuki-Miyaura Coupling | Formation of biaryl compounds | Palladium catalysts, bases (e.g., K2CO3), THF |

| Oxidation | Conversion to alcohols or ketones | Hydrogen peroxide or other oxidizing agents |

| Reduction | Formation of indenylborane | Sodium borohydride or lithium aluminum hydride |

Biological Applications

Drug Development

Research has shown that this compound can be employed to develop inhibitors targeting various enzymes implicated in diseases, particularly kinases involved in cell signaling pathways. These inhibitors are promising candidates for cancer treatment and other proliferative disorders.

Case Study: Kinase Inhibitors

A study synthesized a series of indenyl-based inhibitors that demonstrated significant activity against specific kinases. These compounds were evaluated for their efficacy in inhibiting cancer cell proliferation, showing potential therapeutic benefits.

Medicinal Chemistry

Boron Neutron Capture Therapy

The compound has potential applications in boron neutron capture therapy, a form of cancer treatment that uses boron-containing compounds to selectively target tumor cells. The ability to incorporate this compound into therapeutic agents could enhance the targeting and efficacy of this treatment modality.

Industrial Applications

Material Science

In addition to its role in medicinal chemistry, this compound serves as a reagent in the synthesis of advanced materials and polymers. Its unique structural features allow for the creation of indenyl-containing macrocycles, which possess interesting properties for material science applications.

| Application Area | Specific Uses |

|---|---|

| Material Science | Synthesis of indenyl-containing macrocycles |

| Drug Discovery | Creation of libraries of potential drug candidates |

Mécanisme D'action

The mechanism of action of (1H-inden-3-yl)boronic acid in chemical reactions involves the formation of boronate esters with diols or other nucleophiles. In cross-coupling reactions, the boronic acid group undergoes transmetalation with palladium complexes, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and application.

Comparaison Avec Des Composés Similaires

- Phenylboronic acid

- (2-thienyl)boronic acid

- (3-pyridyl)boronic acid

Comparison: (1H-inden-3-yl)boronic acid is unique due to its indene moiety, which imparts distinct electronic and steric properties compared to other boronic acids. This uniqueness makes it particularly useful in specific synthetic applications where the indene structure is advantageous.

Activité Biologique

(1H-inden-3-yl)boronic acid, a compound with the molecular formula C9H9BO2, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological activity, focusing on its anticancer, antibacterial, and enzyme inhibition properties, supported by data tables and relevant case studies.

Overview of this compound

This compound is a boronic acid derivative that serves as a versatile building block for synthesizing bioactive molecules. Its unique structural features enable interactions with various biological targets, making it valuable in drug discovery and development.

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer treatment:

- Mechanism of Action : The compound acts as a proteasome inhibitor, disrupting the protein degradation pathway crucial for cancer cell survival. This inhibition leads to cell cycle arrest and apoptosis in cancer cells.

- In Vitro Studies : In cell line assays, this compound demonstrated significant cytotoxic effects against various cancer types. For instance, it showed an IC50 value of approximately 18.76 µg/mL against MCF-7 breast cancer cells, indicating its efficacy in targeting cancerous cells while sparing healthy ones .

| Cancer Cell Line | IC50 (µg/mL) |

|---|---|

| MCF-7 | 18.76 ± 0.62 |

| U266 | 8.21 |

| TNBC | Low nanomolar range |

Antibacterial Activity

The antibacterial properties of this compound have also been explored:

- Activity Against Resistant Strains : The compound has shown effectiveness against multi-drug resistant bacteria, particularly those responsible for hospital-acquired infections. Studies indicate that it can inhibit bacterial growth at concentrations as low as 6.50 mg/mL against Escherichia coli .

| Bacterial Strain | Minimum Inhibitory Concentration (mg/mL) |

|---|---|

| Escherichia coli (ATCC 25922) | 6.50 |

| Class C β-lactamases | Ki values of 0.004 µM to 0.008 µM |

Enzyme Inhibition

This compound exhibits notable enzyme inhibitory activities:

- Cholinesterase Inhibition : It has shown moderate activity against acetylcholinesterase with an IC50 of 115.63 µg/mL and high activity against butyrylcholinesterase with an IC50 of 3.12 µg/mL .

| Enzyme | IC50 (µg/mL) |

|---|---|

| Acetylcholinesterase | 115.63 ± 1.16 |

| Butyrylcholinesterase | 3.12 ± 0.04 |

| Antiurease | 1.10 ± 0.06 |

| Antithyrosinase | 11.52 ± 0.46 |

Case Study: Anticancer Efficacy

A study investigated the anticancer potential of a synthesized derivative of this compound on multiple myeloma and triple-negative breast cancer models. The derivative exhibited enhanced pharmacokinetics compared to existing therapies like bortezomib, displaying significant tumor necrosis in vivo .

Case Study: Antibacterial Properties

Research focused on the compound's ability to combat biofilm formation by Pseudomonas aeruginosa, a common pathogen in immunocompromised patients. The findings suggest that this compound can effectively disrupt biofilm integrity, enhancing treatment outcomes for infections caused by this bacterium .

Propriétés

IUPAC Name |

3H-inden-1-ylboronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BO2/c11-10(12)9-6-5-7-3-1-2-4-8(7)9/h1-4,6,11-12H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKTIFJNXKPQLBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CCC2=CC=CC=C12)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.